1-Cyclohexyl-4-[(2-fluorophenyl)methyl]piperazine
CAS No.:
Cat. No.: VC10952452
Molecular Formula: C17H25FN2
Molecular Weight: 276.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25FN2 |
|---|---|
| Molecular Weight | 276.4 g/mol |
| IUPAC Name | 1-cyclohexyl-4-[(2-fluorophenyl)methyl]piperazine |
| Standard InChI | InChI=1S/C17H25FN2/c18-17-9-5-4-6-15(17)14-19-10-12-20(13-11-19)16-7-2-1-3-8-16/h4-6,9,16H,1-3,7-8,10-14H2 |
| Standard InChI Key | UVNNTJVBYMBPSE-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3F |
| Canonical SMILES | C1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3F |
Introduction
Chemical and Physicochemical Properties
Structural Characteristics
1-Cyclohexyl-4-[(2-fluorophenyl)methyl]piperazine features a piperazine core substituted with a cyclohexyl group and a 2-fluorophenylmethyl moiety. The molecular formula is C₁₇H₂₄FN₂, yielding a molecular weight of 281.39 g/mol. The SMILES notation is C1CCN(CC1)C(C2CCCCC2)CC3=C(C=CC=C3)F, reflecting its bicyclic amine structure with fluorinated aromatic and aliphatic components .
Table 1: Physicochemical Properties of 1-Cyclohexyl-4-[(2-fluorophenyl)methyl]piperazine
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₄FN₂ |
| Molecular Weight | 281.39 g/mol |
| logP (Predicted) | 3.2–3.9 |
| Hydrogen Bond Acceptors | 3 |
| Polar Surface Area | 15.3 Ų |
| Solubility (logSw) | -3.8 to -4.2 |
The cyclohexyl group enhances lipophilicity (logP ~3.5), favoring membrane permeability, while the fluorophenyl moiety contributes to electronic effects and metabolic stability . The compound’s achiral nature simplifies synthesis and purification .
Synthetic Methodologies
General Synthesis of Piperazine Derivatives
Piperazine derivatives are typically synthesized via nucleophilic substitution or reductive amination. For 1-Cyclohexyl-4-[(2-fluorophenyl)methyl]piperazine, a two-step approach is inferred from analogous protocols :
-
Alkylation of Piperazine:
Piperazine reacts with 2-fluorobenzyl chloride in dimethylformamide (DMF) using potassium carbonate as a base. This yields 4-[(2-fluorophenyl)methyl]piperazine as an intermediate . -
Cyclohexyl Substitution:
The intermediate undergoes a second alkylation with cyclohexyl bromide under reflux conditions. Purification via recrystallization or column chromatography isolates the final product .
Table 2: Representative Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Piperazine, 2-Fluorobenzyl chloride, K₂CO₃ | DMF | 80°C | 65–72 |
| 2 | Intermediate, Cyclohexyl bromide, K₂CO₃ | DMF | 100°C | 58–64 |
This method aligns with benzhydrylpiperazine syntheses, where sequential alkylation optimizes regioselectivity .
Structure-Activity Relationships (SAR)
-
Halogenation: Fluorine at the ortho position increases steric hindrance, potentially improving receptor selectivity .
-
Cyclohexyl Group: Enhances metabolic stability by shielding the piperazine core from oxidative degradation .
-
Linker Flexibility: The methylene bridge between piperazine and fluorophenyl allows conformational adaptability during target engagement .
Pharmacokinetic and Toxicity Considerations
Predicted ADMET parameters suggest moderate bioavailability (F ~50%) due to first-pass metabolism. The logSw value (-4.1) indicates low aqueous solubility, necessitating formulation adjuvants . Toxicity risks include potential QT prolongation, common to piperazines, warranting cardiac safety profiling .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume